Carbon C-11 PBR-28 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein, which is associated with neuroinflammation and various neurological disorders. This compound allows researchers to visualize and quantify the presence of translocator protein in living organisms, providing insights into neurodegenerative diseases and other conditions.
Carbon C-11 PBR-28 is synthesized from carbon-11, a radioactive isotope of carbon. Carbon-11 is produced in cyclotrons through the irradiation of nitrogen gas with protons, leading to the formation of carbon-11 through nuclear reactions. This compound falls under the classification of radiopharmaceuticals, specifically as a radioligand used in PET imaging.
The synthesis of Carbon C-11 PBR-28 typically involves several key steps:
The entire process can be completed within approximately 40 minutes, making it efficient for clinical applications.
Carbon C-11 PBR-28 has a complex molecular structure characterized by its specific arrangement of atoms that allows it to bind selectively to the translocator protein. The molecular formula for PBR-28 is , with a molecular weight of approximately 294.39 g/mol. The structure includes various functional groups that contribute to its binding affinity and specificity .
The primary chemical reaction involved in the synthesis of Carbon C-11 PBR-28 is the nucleophilic substitution reaction where the iodomethane acts as an electrophile:
This reaction utilizes the high reactivity of iodomethane to facilitate the incorporation of carbon-11 into the PBR-28 structure. The purification step following this reaction ensures that any unreacted materials or byproducts are removed, yielding a product suitable for use in PET imaging.
The mechanism of action for Carbon C-11 PBR-28 involves its binding to the translocator protein, which is predominantly expressed in activated microglia during neuroinflammatory processes. Upon administration, Carbon C-11 PBR-28 competes with endogenous ligands for binding sites on the translocator protein:
This process provides critical information regarding neurological conditions such as Alzheimer's disease, multiple sclerosis, and other inflammatory disorders .
Carbon C-11 PBR-28 exhibits several notable physical and chemical properties:
Carbon C-11 PBR-28 has significant applications in neuroscience research and clinical diagnostics:
The 18 kDa Translocator Protein (TSPO) is a phylogenetically conserved transmembrane protein predominantly localized at the contact sites between the outer and inner mitochondrial membranes. Under physiological conditions, TSPO expression in the healthy human brain is minimal but becomes markedly upregulated in response to central nervous system (CNS) injury or pathology [1] [4]. This upregulation occurs specifically within activated microglia—the resident immune cells of the brain—and reactive astrocytes, positioning TSPO as a sensitive biomarker of neuroinflammatory processes [3] [10]. The protein plays multifaceted roles in cellular physiology, including cholesterol transport for neurosteroidogenesis, modulation of mitochondrial permeability transition pore opening, regulation of apoptosis, and maintenance of redox homeostasis [2] [6]. During neuroinflammatory cascades characteristic of neurodegenerative diseases, microglial TSPO expression increases 10-20 fold within hours of activation, preceding morphological changes and cytokine release [10]. This rapid induction enables early detection of inflammatory processes before overt tissue damage occurs. Importantly, TSPO expression patterns correlate with histopathological markers of microglial activation (e.g., Iba1, CD11b) in post-mortem studies of neurological disorders, validating its biological relevance as an innate immunity biomarker [1] [7].
The non-invasive quantification of microglial activation through molecular imaging represents a paradigm shift in understanding neuroinflammatory contributions to neurodegenerative and psychiatric conditions. Traditional biomarkers in cerebrospinal fluid (CSF) provide limited spatial and temporal information about neuroinflammation, whereas positron emission tomography (PET) enables three-dimensional mapping of inflammatory processes throughout the living brain [3] [4]. This capability is particularly valuable given that microglial dysfunction—spanning from insufficient activation to chronic neuroinflammation—has been implicated across diverse neurological conditions including Alzheimer's disease (AD), Parkinson's disease dementia (PDD), amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and traumatic brain injury [3] [7] [10]. Longitudinal PET imaging studies demonstrate that TSPO expression patterns evolve with disease progression, showing regional specificity that mirrors pathological protein deposition. For example, in Alzheimer's disease, TSPO upregulation precedes maximal amyloid deposition and correlates with cognitive decline rates [1] [4]. Furthermore, quantifying microglial activation provides critical insights for developing immunomodulatory therapies by establishing target engagement, identifying patient subgroups most likely to benefit, and objectively measuring treatment response [4] [10].
The development of TSPO radioligands spans several generations characterized by progressive improvements in binding characteristics and signal properties. The prototypical first-generation radioligand, [¹¹C]-(R)-PK11195, pioneered human neuroinflammation imaging in the 1980s but suffers from substantial limitations including low blood-brain barrier penetration, high nonspecific binding, poor signal-to-noise ratio (binding potential ~0.8), and consequent challenges in quantification [2] [4] [6]. Second-generation radioligands, developed to overcome these limitations, exhibit superior affinity and specific binding. Among these, Carbon-11 PBR-28 (¹¹C-PBR28) emerged as a high-affinity aryloxyanilide with approximately 10-fold greater specific binding than (R)-PK11195 in primate studies [5] [6]. Other notable second-generation agents include ¹¹C-DPA-713, ¹⁸F-DPA-714, ¹¹C-PBR06, and ¹¹C-ER176, each with distinct pharmacokinetic profiles. Comparative blocking studies in humans demonstrate significant improvements in binding potential: PBR28 (BPND=1.2), DPA-713 (BPND=7.3), and ER176 (BPND=4.2) versus PK11195 (BPND=0.8) [4] [6]. However, these advances introduced a previously unrecognized variable—substantial sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene that dramatically affects ligand affinity [2] [5].
Table 1: Comparative Characteristics of TSPO Radioligands
Radioligand | Chemical Class | Affinity (nM) | Lipophilicity (LogP) | Specific Binding (BPND) | SNP Sensitivity |
---|---|---|---|---|---|
[¹¹C]-(R)-PK11195 | Isoquinoline | 4.7-9.3 | 3.29 | 0.8 | Low |
¹¹C-PBR28 | Aryloxyanilide | 0.6-3.4* | 2.98 | 1.2 | High |
¹¹C-DPA713 | Pyrazolopyrimidine | 4.7 | 1.99 | 7.3 | Moderate |
¹¹C-ER176 | Pyrazolopyrimidine | 0.38 | 2.82 | 4.2 | Moderate |
¹⁸F-DPA-714 | Pyrazolopyrimidine | 7.0 | 2.10 | 4.5 | Moderate |
*Affinity varies by genotype: HAB=0.6nM, MAB=3.4nM, LAB>300nM [4] [5] [6]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0